3-[Acetyl-[(4-chlorophenyl)methyl]amino]propanoic acid
Description
3-[Acetyl-[(4-chlorophenyl)methyl]amino]propanoic acid is a structurally distinct compound featuring a propanoic acid backbone substituted with an acetylated 4-chlorophenylmethylamino group.
Properties
IUPAC Name |
3-[acetyl-[(4-chlorophenyl)methyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-9(15)14(7-6-12(16)17)8-10-2-4-11(13)5-3-10/h2-5H,6-8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHONGNZTODNZBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC(=O)O)CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Acetyl-[(4-chlorophenyl)methyl]amino]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzylamine and acetyl chloride.
Acetylation: The 4-chlorobenzylamine undergoes acetylation with acetyl chloride in the presence of a base like pyridine to form N-(4-chlorobenzyl)acetamide.
Alkylation: The N-(4-chlorobenzyl)acetamide is then alkylated with a suitable alkylating agent, such as 3-bromopropanoic acid, under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[Acetyl-[(4-chlorophenyl)methyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the acetyl or chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
3-[Acetyl-[(4-chlorophenyl)methyl]amino]propanoic acid serves as a crucial intermediate in the synthesis of more complex molecules. Its structural components allow for modifications that can lead to the development of novel compounds with specific functionalities.
Reagent in Industrial Processes
In industrial chemistry, this compound can be utilized as a reagent in various synthesis processes, contributing to the production of specialty chemicals.
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that this compound may exhibit antimicrobial and anticancer activities. Studies have highlighted its potential to inhibit the proliferation of cancer cells, making it a candidate for further investigation in cancer therapy .
Mechanism of Action
The mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors. This interaction can modulate biological pathways, potentially leading to therapeutic effects against various diseases.
Pharmaceutical Development
Lead Compound for Drug Development
The compound is being explored as a lead compound in pharmaceutical research, particularly for developing drugs targeting neurological disorders and cancer. Its unique structure allows for modifications that enhance its bioactivity and efficacy .
Peptide Synthesis
In the realm of peptide synthesis, this compound is employed to create peptides with enhanced stability and bioactivity. This application is crucial for developing therapeutic peptides used in treating various conditions .
Case Study 1: Anticancer Activity
A study synthesized derivatives based on the structure of this compound and evaluated their anticancer properties. The results showed significant inhibition of cancer cell viability compared to standard chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent .
Case Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial activity of compounds derived from this compound. The findings suggested effective inhibition against several pathogenic bacteria, highlighting its potential use in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-[Acetyl-[(4-chlorophenyl)methyl]amino]propanoic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Aromatic Substituent Effects
- Chlorophenyl vs. Hydroxyphenyl : The 4-chlorophenyl group enhances lipophilicity and membrane permeability compared to the 4-hydroxyphenyl analogs, which exhibit polar hydroxyl groups contributing to antioxidant activity .
- Acetylation: The acetyl group in the target compound may reduce metabolic degradation compared to non-acetylated analogs like 3-{[(4-chlorophenyl)methyl]amino}propanoic acid hydrochloride, which is more hydrophilic due to the hydrochloride salt .
Scaffold Variations
- Thiazolyl vs. Oxazole Rings : Compounds like P3 (thiazolyl scaffold) demonstrate potent enzyme inhibition (Furin IC50: 35 µM), whereas oxazole-containing analogs (e.g., ) lack explicit activity data but share structural motifs with antimicrobial agents .
- Amino Acid Derivatives: Fmoc-protected derivatives () prioritize synthetic utility over direct bioactivity, highlighting the role of protecting groups in drug design .
Biological Activity
3-[Acetyl-[(4-chlorophenyl)methyl]amino]propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an acetyl group, a chlorophenyl moiety, and a propanoic acid backbone. Its structure suggests potential interactions with various biological targets, which may contribute to its pharmacological effects.
The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors. These interactions may modulate biochemical pathways, leading to effects such as:
- Antimicrobial Activity : The compound may inhibit the growth of bacteria or fungi by disrupting cellular processes.
- Anticancer Properties : It might induce apoptosis or inhibit proliferation in cancer cells by targeting specific signaling pathways.
Biological Activity Overview
Research has indicated various biological activities associated with this compound, including:
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain Gram-positive and Gram-negative bacteria.
- Anticancer Activity : The compound has shown potential in inhibiting the growth of cancer cell lines, indicating its utility as a lead compound for anticancer drug development.
Data Table: Summary of Biological Activities
Antimicrobial Activity
In a study evaluating the antimicrobial properties of various derivatives related to this compound, it was found that certain modifications enhanced antibacterial efficacy against pathogens such as Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MIC) were determined to be within effective ranges for clinical application.
Anticancer Activity
A series of experiments conducted on human cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. For instance, the IC50 values against HCT-116 cells were reported to be as low as 11 µM, showcasing its potential as a therapeutic agent. Comparative studies indicated that this compound's activity was superior to several known anticancer drugs, suggesting its promise in drug development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[Acetyl-[(4-chlorophenyl)methyl]amino]propanoic acid, and how do reaction conditions impact yield?
- Answer: Synthesis typically involves multi-step procedures, such as:
- Step 1: Alkylation of 3-amino-propanoic acid derivatives with 4-chlorobenzyl halides to introduce the (4-chlorophenyl)methyl group .
- Step 2: Acetylation of the free amino group using acetyl chloride or anhydrides under basic conditions (e.g., triethylamine in dichloromethane) .
- Critical parameters include temperature control (e.g., 0–5°C for acetylation to prevent side reactions) and solvent selection (e.g., DMF for polar intermediates). Yield optimization often requires iterative purification via column chromatography or recrystallization .
Q. Which analytical techniques are most reliable for characterizing this compound and confirming its purity?
- Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., acetyl and chlorophenyl groups) and stereochemistry .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .
- Mass Spectrometry (MS): ESI-MS or HRMS to confirm molecular ion peaks and fragmentation patterns .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Answer:
- Hazard Classification: Classified as harmful if inhaled (H332) or ingested (H302). Use PPE (gloves, goggles) and work in a fume hood .
- Storage: Store in amber glass containers at 2–8°C under inert gas (e.g., argon) to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?
- Answer:
- Assay Validation: Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays) .
- Structural Confirmation: Re-examine compound identity and purity, as impurities (e.g., unreacted intermediates) may confound results .
- Mechanistic Studies: Use knockout cell lines or receptor antagonists to confirm target specificity (e.g., GABA receptor subtypes) .
Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?
- Answer:
- Structural Modifications: Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce oxidative metabolism .
- Prodrug Design: Convert the carboxylic acid group to an ester or amide to enhance bioavailability .
- In Silico Modeling: Use tools like ADMET Predictor™ to identify metabolic hotspots and guide synthetic modifications .
Q. How do solvent polarity and pH affect the compound’s stability during long-term storage?
- Answer:
- pH Sensitivity: The compound degrades in strongly acidic/basic conditions (pH < 3 or >10), with hydrolysis of the acetyl group observed .
- Solvent Effects: Stability is highest in anhydrous aprotic solvents (e.g., DMSO or acetonitrile) at neutral pH. Aqueous buffers accelerate degradation via hydrolysis .
Q. What computational methods are suitable for predicting binding modes of this compound with enzyme targets (e.g., kinases or proteases)?
- Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with active sites, prioritizing hydrogen bonding with the acetyl group and hydrophobic contacts with the chlorophenyl moiety .
- MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability and binding free energy (MM-PBSA/GBSA) .
Contradictions and Methodological Challenges
Q. Why do some studies report potent receptor inhibition while others show no activity?
- Answer:
- Species Variability: Differences in receptor isoform expression (e.g., human vs. rodent models) may explain discrepancies .
- Concentration Gradients: Suboptimal solubility in assay buffers can lead to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) to improve dissolution .
Q. How can researchers reconcile conflicting data on the compound’s solubility in aqueous vs. organic solvents?
- Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
